
Technical Guide: FMF-04-159-2 Applications in
Cancer Research[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Executive Summary
FMF-04-159-2 is a first-in-class, covalent chemical probe designed to target Cyclin-Dependent

Kinase 14 (CDK14) and the related TAIRE family kinases (CDK16, CDK17, CDK18). Unlike

non-selective CDK inhibitors (e.g., flavopiridol) or reversible CDK4/6 inhibitors (e.g.,

palbociclib), FMF-04-159-2 utilizes a targeted acrylamide warhead to form an irreversible

covalent bond with a non-catalytic cysteine residue (Cys218) unique to the TAIRE subfamily.

This guide details the mechanistic basis, experimental utility, and validated protocols for

utilizing FMF-04-159-2 to dissect CDK14-driven oncogenic signaling, particularly in Wnt-

dependent cancers (e.g., colorectal, esophageal). It emphasizes the critical "washout"

methodology required to distinguish on-target covalent efficacy from off-target reversible

activity against CDK2.

Molecular Mechanism & Chemical Design[1]
Structural Logic
FMF-04-159-2 was developed by hybridizing the scaffold of the pan-CDK inhibitor AT7519 with

an electrophilic acrylamide warhead.

Scaffold (AT7519-derived): Provides ATP-competitive binding affinity to the CDK active site.
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Warhead (Acrylamide): Positioned to react specifically with Cys218 located in the solvent-

exposed region of the CDK14 ATP-binding pocket.

Selectivity Profile
While the scaffold confers affinity for multiple CDKs (including CDK2 and CDK10), the covalent

mechanism grants FMF-04-159-2 distinct temporal selectivity.

Covalent Targets (Irreversible): CDK14, CDK16, CDK17, CDK18 (TAIRE family).

Reversible Off-Targets: CDK2, CDK10.

Table 1: Kinase Selectivity Profile (HCT116 Cells)

Kinase Target Interaction Type IC50 (NanoBRET) Biochemical IC50

CDK14 Covalent (Irreversible) 39.6 nM 88 nM

CDK16 Covalent (Irreversible) ~10 nM 10 nM

CDK2 Reversible 256 nM ~200 nM

CDK10 Reversible > 1 µM N/D

Critical Insight: The ~6-fold window between CDK14 and CDK2 is insufficient for selectivity in

standard continuous-treatment assays. Washout experiments are mandatory to exploit the

covalent nature of FMF-04-159-2.

Biological Context: The CDK14 Signaling Axis[1]
CDK14 (formerly PFTK1) is a critical regulator of the Wnt/

-catenin signaling pathway. It complexes with Cyclin Y (CCNY) to phosphorylate the LRP6 co-
receptor, priming the Wnt signalosome.
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Pathway Visualization
The following diagram illustrates the intervention point of FMF-04-159-2 within the Wnt

signaling cascade and the cell cycle.
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Caption: FMF-04-159-2 covalently binds Cys218 on CDK14, blocking LRP6 phosphorylation

and arresting cells in G2/M.
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Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, use of FMF-04-159-2 must be paired with its reversible control,

FMF-04-159-R. This control compound is structurally identical but lacks the reactive acrylamide

warhead, preventing covalent bond formation.

The "Washout" Protocol (Gold Standard)
This protocol segregates CDK14 (covalent) efficacy from CDK2 (reversible) toxicity.

Materials:

Probe: FMF-04-159-2 (10 mM DMSO stock).

Control: FMF-04-159-R (10 mM DMSO stock).

Cell Line: HCT116 (or other Wnt-dependent line).

Readout: Western Blot (p-LRP6, Total CDK14) or Cell Viability (CellTiter-Glo).

Workflow:

Seeding: Plate cells and allow to adhere for 24 hours.

Pulse Treatment: Treat cells with 1 µM of Probe or Control for 4 hours.

Rationale: 4 hours is sufficient for covalent saturation of CDK14 but minimizes long-term

off-target exposure.

Washout (Critical Step):

Aspirate media containing the compound.

Wash cells 3x with warm PBS (or media).

Add fresh, compound-free media.

Mechanism:[1][2] This removes the reversible inhibitor (FMF-04-159-R) and the reversible

fraction of FMF-04-159-2 bound to CDK2. Only the covalently bound CDK14 remains

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.medchemexpress.com/fmf-04-159-2.html
https://www.biorxiv.org/content/10.1101/2022.05.02.490309v1.full.pdf
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibited.

Incubation: Incubate for an additional 2–24 hours depending on readout.

Harvest/Analysis:

Result A (Probe): Sustained inhibition of p-LRP6 or cell growth = CDK14 driven.

Result B (Control): Recovery of signaling/growth = Reversible effect (CDK2).

Target Engagement Workflow
To verify the probe has engaged CDK14 inside the cell, use a competition pull-down assay with

a biotinylated probe (Biotin-FMF-03-198-2).[3]
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Caption: Competition assay: Pre-treatment with FMF-04-159-2 blocks biotin-probe binding,

resulting in signal loss.

Applications in Cancer Research
Colorectal Cancer (CRC)[1]

Rationale: CRC often exhibits Wnt pathway hyperactivation. CDK14 amplification is

observed in subsets of CRC.

Application: Use FMF-04-159-2 to determine if CDK14 is a driver of proliferation in APC-

mutated lines.

Expected Outcome: G2/M arrest and reduced colony formation only under washout

conditions if the tumor is CDK14-dependent.

Drug Resistance Studies[4]
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Rationale: TAIRE kinases are frequent "off-targets" of clinical inhibitors (e.g., sunitinib,

ibrutinib).

Application: Use FMF-04-159-2 to model the specific contribution of CDK14 inhibition to the

toxicity or efficacy profiles of multi-targeted kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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